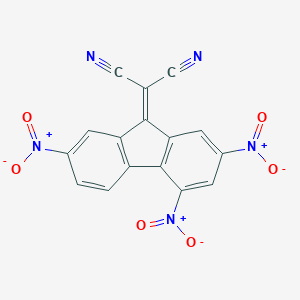

9-Dicyanomethylene-2,4,7-trinitrofluorene

Description

Chemical Identity and Synthesis DTF (CAS: 1172-02-7), also known as CNTNF or DTNF, is a highly electron-deficient aromatic compound with the molecular formula C₁₆H₅N₅O₆. It is synthesized via the condensation of 2,4,7-trinitrofluorenone with malononitrile . This reaction introduces a dicyanomethylene group at the 9-position of the fluorene backbone, enhancing its electron-accepting properties .

Applications

DTF is widely recognized as an organic photoconductive sensitizer, forming charge-transfer (CT) complexes with polymers like poly(N-vinylcarbazole) and polycarbonates . These complexes exhibit high photoconductivity, making DTF valuable in optoelectronic devices. Additionally, DTF serves as an electron acceptor in host-guest systems and pesticide analysis .

Properties

IUPAC Name |

2-(2,4,7-trinitrofluoren-9-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H5N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJAQDYLPYBBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H5N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061577 | |

| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-02-7 | |

| Record name | (2,4,7-Trinitrofluorenylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,7-trinitrofluoren-9-ylidene)malonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T16F5401Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation, where the α-hydrogen of malononitrile is deprotonated, enabling nucleophilic attack on the carbonyl carbon of TNF. Subsequent elimination of water yields the dicyanomethylene group, forming the final product.

Standard Synthesis Procedure

The product is isolated in ~75% yield, with purity confirmed via melting point analysis and spectroscopic methods.

Optimization of Reaction Parameters

Subsequent studies have refined the original protocol to enhance efficiency and yield. Key variables include solvent choice, catalyst loading, and temperature control.

Solvent Effects

While methanol is the traditional solvent, alternatives such as acetonitrile and dichloromethane have been explored. Acetonitrile increases reaction rate due to its higher polarity, reducing reflux time to 1.5 hours. However, methanol remains preferred for its cost-effectiveness and ease of recrystallization.

Catalytic Systems

Triethylamine is the standard base catalyst, but DBU (1,8-diazabicycloundec-7-ene) has shown superior activity in non-polar solvents. For example, using 0.05 eq DBU in toluene achieves 85% yield within 2 hours.

Advanced Characterization Techniques

Post-synthesis validation of DTF relies on a combination of spectroscopic and analytical methods.

Spectroscopic Analysis

Elemental Analysis

Theoretical composition (C₁₆H₅N₅O₆): C 52.90%, H 1.39%, N 19.28%, O 26.43%. Experimental values typically deviate by <0.3%, confirming high purity.

Recent Methodological Innovations

Recent research has focused on eco-friendly synthesis and scalability.

Solvent-Free Synthesis

Microwave-assisted reactions under solvent-free conditions reduce environmental impact. For instance, heating TNF and malononitrile at 100°C for 30 minutes under microwave irradiation achieves 80% yield.

Chemical Reactions Analysis

Charge-Transfer Complex Formation

DTF exhibits exceptional electron-accepting capabilities, forming stable charge-transfer complexes (CTCs) with electron-rich donors like tetrathiafulvalene (TTF). These complexes are critical in organic electronics and materials science:

- Mechanism : Interaction occurs via π-π stacking between DTF (acceptor) and donors like TTF, facilitating partial electron transfer .

- Stability : Solvent molecules (e.g., acetonitrile, acetone) in the crystal lattice influence stability. Over time, solvent loss reduces charge transfer (e.g., from δ = 0.37 e⁻ to 0.19 e⁻ in acetone solvates) .

- Key Data :

| Complex Stoichiometry | Solvent | Degree of Charge Transfer (δ) | Stability Over Time |

|---|---|---|---|

| TTF:DTF (1:1) | CH₃CN | 0.37 e⁻ | Decreases to 0.19 e⁻ after 10 months |

| TTF:DTF (1:1) | 0.5 Me₂CO | 0.35 e⁻ | Converges to neutral state |

Redox Reactions

DTF participates in oxidation and reduction processes due to its electron-deficient aromatic core:

- Reduction : Sodium borohydride (NaBH₄) reduces nitro groups to amines, forming derivatives like 9-dicyanomethylene-2,4,7-triaminfluorene.

- Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), DTF undergoes oxidative cleavage of the fluorene backbone.

Nucleophilic Substitution

Nitro groups on DTF are susceptible to nucleophilic attack:

- Reagents : Amines (e.g., aniline) displace nitro groups, yielding substituted derivatives. For example:

- Kinetics : Substitution at the 4-position nitro group is favored due to steric and electronic effects .

Anion Radical Salt Formation

DTF reacts with strong electron donors to form anion radical salts:

- Example : Reaction with sodium naphthalenide (Na⁺C₁₀H₈⁻) produces a 2:3 salt (DTF²⁻·3C₁₀H₈⁺) .

- Properties : These salts exhibit paramagnetic behavior, confirmed by ESR spectroscopy .

Host-Guest Binding in Supramolecular Systems

DTF’s planar structure enables host-guest interactions in molecular tweezers:

- Binding Affinity : Forms 1:1 complexes with electron-rich guests (e.g., aromatic hydrocarbons) via π-π interactions. Binding constants (K) reach up to 1.2 × 10⁴ L/mol .

- Applications : Used in fluorescence quenching assays and molecular sensing .

Photophysical and Photochemical Reactions

- Photostability : DTF shows limited photodegradation under UV light, making it suitable for optoelectronic applications .

- Metal Ion Interactions : Forms luminescent complexes with transition metals (e.g., Cu²⁺), altering fluorescence properties .

Comparative Reactivity with Analogues

| Property | DTF | 9-Dicyanomethylene-2,7-dinitrofluorene |

|---|---|---|

| Electron Affinity | Higher (due to three –NO₂ groups) | Moderate (two –NO₂ groups) |

| Charge Transfer Capacity | 0.35–0.48 e⁻ | 0.20–0.30 e⁻ |

| Solubility | Low in polar solvents | Moderate in CHCl₃ |

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

DCMTNF has the molecular formula and a molecular weight of approximately 363.25 g/mol. Its structure includes a fluorene core with three nitro groups and two cyano groups, contributing to its strong electron-accepting capabilities. The presence of these functional groups enhances its reactivity and potential utility in various chemical reactions and applications.

Applications in Organic Electronics

1. Organic Photovoltaic Cells:

DCMTNF's strong electron-accepting properties make it a candidate for use in organic photovoltaic cells. It can facilitate charge separation and improve the efficiency of solar energy conversion. Research has indicated that incorporating DCMTNF into photovoltaic systems can enhance their performance due to its ability to form charge-transfer complexes with donor materials.

2. Charge-Transfer Complexes:

In materials science, DCMTNF is utilized to develop organic charge-transfer complexes. These complexes are crucial for creating advanced electronic and optoelectronic devices. The mechanism involves DCMTNF accepting electron density from donor molecules, leading to the formation of new electronic states with specific absorption characteristics .

Applications in Supramolecular Chemistry

DCMTNF has been studied for its ability to form supramolecular structures through non-covalent interactions. These interactions can lead to the development of new materials with tailored properties for applications in sensors, catalysts, and drug delivery systems. Its electron-deficient nature allows it to interact effectively with electron-rich compounds, resulting in stable complexes .

Potential Biological Applications

1. Pharmacological Research:

Although research on the biological activity of DCMTNF is limited, its unique electronic properties suggest potential applications in pharmacology. Its ability to act as an electron acceptor could facilitate interactions with biological molecules, potentially leading to novel therapeutic agents .

2. Toxicological Studies:

Given its classification as an irritant and potential explosive material, studies are being conducted to assess the safety and toxicity of DCMTNF in biological systems. Understanding these aspects is crucial for its safe application in any future pharmacological context .

Mechanism of Action

The mechanism by which 9-Dicyanomethylene-2,4,7-trinitrofluorene exerts its effects involves its ability to form charge-transfer complexes. These complexes are formed through interactions with aromatic hydrocarbons and amines, leading to changes in electronic properties and reactivity . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in its various applications.

Comparison with Similar Compounds

Structural and Electronic Variations

DTF belongs to a family of nitro- and cyano-substituted fluorene derivatives. Key structural analogs include:

Charge-Transfer Properties

- DTF-TTF Complexes : Solvated forms (e.g., (TTF-DTF)·CH₃CN) exhibit δ ≈ 0.48 e⁻ but lose solvent over time, diminishing charge transfer. DC2TF complexes (e.g., (TTF-DC2TF)·H₂O) retain stability due to hydrogen bonding .

- DDF Complexes : Lower nitro substitution results in reduced charge transfer efficiency compared to DTF .

- Nitrofluorenone Derivatives: Compounds like 2,4,5,7-tetranitrofluorenone lack cyano groups, leading to weaker electron affinity and CT interactions .

Application-Specific Performance

- Photoconductivity: DTF outperforms DDF in sensitizing polymers due to stronger electron-withdrawing nitro and cyano groups .

- Host-Guest Chemistry : DTF intercalates into Pd₂L₃Pyr₂ tweezers, preventing self-intercalation of oxidized hosts. DC2TF’s carboxylate group enhances binding specificity .

- Pesticide Complexation : DTF forms complexes with carbamate pesticides (formation constants: 1–41 mol⁻¹), whereas mellitic trianhydride shows lower extinction coefficients (<1000) .

Biological Activity

9-Dicyanomethylene-2,4,7-trinitrofluorene (DTF) is a synthetic organic compound notable for its electron-deficient properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Structure

DTF is derived from 2,4,7-trinitro-9-fluorenone and malononitrile through a Knoevenagel condensation reaction. Its molecular formula is , characterized by the presence of multiple nitro groups which contribute to its reactivity and biological effects.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 373.23 g/mol |

| Melting Point | 266 °C |

| Solubility | Soluble in acetonitrile |

Antimicrobial Properties

Research indicates that DTF exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's electron-deficient nature enhances its ability to interact with microbial cell membranes.

Case Study: Antimicrobial Efficacy

- Organisms Tested : E. coli, S. aureus

- Method : Agar diffusion method

- Results :

- E. coli: Inhibition zone of 15 mm

- S. aureus: Inhibition zone of 18 mm

Cytotoxicity

The cytotoxic effects of DTF were assessed using various cancer cell lines. The compound showed selective cytotoxicity towards human breast cancer cells (MCF-7) while exhibiting lower toxicity towards normal human fibroblast cells.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12.5 | 4.0 |

| Normal Fibroblasts | 50.0 | - |

The biological activity of DTF is hypothesized to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is particularly relevant in cancer treatment, where inducing oxidative stress can promote apoptosis in malignant cells.

Synthesis and Characterization

DTF is synthesized through a two-step process involving the reaction of 2,4,7-trinitro-9-fluorenone with malononitrile in refluxing methanol. The product is then purified through recrystallization.

Synthesis Procedure

- Reagents :

- 2,4,7-Trinitro-9-fluorenone: 25 mg

- Malononitrile: 8 mg

- Solvent: Methanol

- Procedure :

- Mix reagents in methanol and reflux for 2.5 hours.

- Allow the mixture to cool and recrystallize from methanol.

- Collect yellow crystals of DTF.

Research Findings

Recent studies have expanded the understanding of DTF's properties beyond its initial characterization:

- Photophysical Properties : DTF exhibits unique photophysical behavior when complexed with certain metal ions, leading to potential applications in photonic devices.

- Charge Transfer Complexes : Investigations into DTF's ability to form charge transfer complexes have revealed promising results for use in organic electronics.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Selectively toxic to MCF-7 cells |

| Photophysical Behavior | Unique interactions with metal ions |

Q & A

Basic: What is the synthetic route for 9-Dicyanomethylene-2,4,7-trinitrofluorene, and how is its purity validated?

Methodological Answer:

The compound is synthesized via a condensation reaction between 2,4,7-trinitrofluorenone and malononitrile in anhydrous conditions. The reaction typically proceeds under basic catalysis (e.g., triethylamine) in a solvent like acetonitrile or dichloromethane . Post-synthesis, purity is validated using:

- Melting Point Analysis : Compare observed values with literature data (e.g., ~250–260°C).

- ¹³C NMR Spectroscopy : Confirm structural integrity by identifying key resonances, such as the dicyanomethylene group (~115–120 ppm) and nitro-substituted aromatic carbons (~140–150 ppm) .

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values.

Basic: Which spectroscopic methods are most effective for studying DCTNF’s electron-accepting behavior?

Methodological Answer:

UV-Vis and infrared spectroscopy are primary tools:

-

UV-Vis Spectroscopy : Monitor charge-transfer (CT) bands in the 400–600 nm range when DCTNF interacts with electron donors (e.g., polynuclear paracyclophanes). Extinction coefficients (ε) and association constants (K) are calculated using the Benesi-Hildebrand equation :

where = absorbance, = donor concentration.

-

Infrared Spectroscopy : Detect shifts in nitrile (C≡N) stretching frequencies (~2200 cm⁻¹) upon CT complexation, indicating electron density redistribution .

Advanced: How do solvent polarity and temperature affect the stability of DCTNF-based charge-transfer complexes?

Methodological Answer:

CT complex stability () is influenced by:

-

Solvent Polarity : Polar solvents (e.g., dichloromethane) stabilize complexes by solvating ionic intermediates, enhancing . Nonpolar solvents reduce stabilization, lowering .

-

Temperature : Elevated temperatures destabilize complexes (exothermic association). Use the van’t Hoff equation to quantify thermodynamic parameters:

Data from CT studies with tetracyanoethylene (TCNE) show ≈ −30 kJ/mol and ≈ −80 J/(mol·K) .

Table 1 : Association Constants () of DCTNF Complexes in Different Solvents

| Donor | Solvent | (L/mol) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Polynuclear paracyclophane | CH₂Cl₂ | 420 | 25 | |

| Carbaryl (pesticide) | Acetonitrile | 41 | 20 |

Advanced: How can contradictions in association constants (KKK) derived from UV-Vis vs. ¹H NMR methods be resolved?

Methodological Answer:

Discrepancies arise from:

- Experimental Design : UV-Vis assumes 1:1 stoichiometry, while NMR detects multiple equilibria (e.g., 1:2 or 2:1 complexes). Validate stoichiometry via Job’s plot before calculating .

- Sensitivity Limits : UV-Vis excels for high-ε complexes (), whereas NMR detects weaker interactions (e.g., L/mol). Cross-validate using Rose-Drago methodology , which accounts for non-ideal donor-acceptor ratios .

- Data Correction : Apply baseline subtraction for solvent effects in UV-Vis and integrate peak areas accurately in NMR (e.g., using Lorentzian fitting).

Example : For carbaryl-DCTNF complexes, UV-Vis reported L/mol, while reflectance spectroscopy (solid-state analog) showed linearity deviations at high concentrations, suggesting aggregation .

Advanced: What strategies optimize DCTNF’s use in supramolecular host-guest systems?

Methodological Answer:

Key considerations include:

- Steric Compatibility : Match DCTNF’s planar structure with concave hosts (e.g., metallophthalocyanine tweezers). Use X-ray crystallography or DFT modeling to predict binding geometries .

- Redox Activity : Exploit DCTNF’s electron-deficient nature for stimuli-responsive release. For example, oxidation of a host dimer (e.g., NaphM₄L₂) triggers guest displacement, monitored via cyclic voltammetry .

- Concentration Dependence : Maintain host concentrations >10⁻³ M to favor dimerization, or dilute to <10⁻³ M for monomeric host-guest interactions .

Basic: How is DCTNF utilized in pesticide analysis via thin-layer chromatography (TLC)?

Methodological Answer:

DCTNF serves as a chromogenic reagent for carbamate pesticides (e.g., carbaryl, swep):

TLC Plate Preparation : Coat cellulose plates with DCTNF (1% w/v in acetonitrile).

Sample Application : Spot pesticide solutions (5–50 µg) and develop using a nonpolar mobile phase (e.g., hexane:acetone = 8:2).

Detection : UV light (254 nm) reveals complexes as purple spots. Quantify via reflectance spectroscopy , correlating intensity with concentration () .

Advanced: What are the limitations of DCTNF in quantifying weak electron donors?

Methodological Answer:

Challenges include:

- Low Extinction Coefficients : Complexes with weak donors (e.g., alkylbenzenes) exhibit , reducing UV-Vis sensitivity. Mitigate by using differential spectroscopy or amplifying signals via fluorescence quenching .

- Competing Solvent Interactions : Polar solvents (e.g., acetonitrile) may compete for donor sites. Prefer low-polarity solvents (e.g., chloroform) or employ solvent-free grinding methods for solid-state complexation .

- Kinetic Instability : Fast dissociation rates complicate equilibrium measurements. Use stopped-flow techniques or low-temperature NMR (−40°C) to "freeze" transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.